N-(2,5-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
Historical Context of Imidazole-Containing Sulfanylacetamides
Imidazole derivatives have been pivotal in medicinal chemistry since the 19th century, with Heinrich Debus’s 1858 synthesis of glyoxaline (later termed imidazole) marking a foundational milestone. The integration of sulfanyl groups into imidazole frameworks emerged in the mid-20th century, driven by the success of sulfonamide antibiotics like sulfanilamide, which demonstrated the therapeutic potential of sulfur-containing motifs. Early work on sulfanyl-acetamides focused on their role as enzyme inhibitors, leveraging the sulfur atom’s nucleophilic reactivity and hydrogen-bonding capacity.
The specific subclass of imidazole-sulfanyl-acetamides gained prominence in the 2000s with studies on compounds such as N-(3-acetamidophenyl)-2-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide (Compound 10), which showed dose-dependent inhibition of IL-2 production in murine CD4+ T cells. This highlighted the scaffold’s potential for immunomodulation, spurring interest in structural analogs like the subject compound.
Significance in Medicinal Chemistry Research
Imidazole-sulfanyl-acetamides occupy a unique niche due to their dual capacity for target engagement and pharmacokinetic optimization. The imidazole ring’s amphoteric nature enhances solubility, while the sulfanyl group enables covalent or reversible interactions with biological targets. For example, Compound 10’s suppression of IL-2 (IC~50~ ≈ 12.5 μM) without cytotoxicity at ≤40 μM underscores its therapeutic window.
Table 1: Key Pharmacological Attributes of Imidazole-Sulfanyl-Acetamides
The subject compound’s methoxy-substituted aryl groups may enhance blood-brain barrier penetration, a hypothesis supported by studies on analogous imidazole derivatives.
Structural Classification and Nomenclature
The compound’s IUPAC name, N-(2,5-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, reflects its three core components:
- Imidazole Core : A five-membered ring with nitrogen atoms at positions 1 and 3. The 1-(3-methoxyphenyl) substituent introduces steric bulk and electron-donating effects.
- Sulfanyl-Acetamide Bridge : The -S-CH~2~-C(=O)-NH- linkage connects the imidazole to the dimethoxyphenyl group, enabling conformational flexibility.
- Aromatic Substituents : 2,5-Dimethoxyphenyl and 3-methoxyphenyl groups provide π-π stacking potential and metabolic stability via methoxy groups.
Structural Analogs :
Current Research Landscape and Knowledge Gaps
Recent advances in imidazole-sulfanyl-acetamide synthesis include multicomponent reactions using Fe~3~O~4~@SiO~2~ catalysts and solvent-free conditions, which improve yields (>80%) and scalability. However, the subject compound remains understudied compared to analogs like Compound 10. Key gaps include:
- SAR Studies : Limited data on how methoxy positioning affects target affinity.
- In Vivo Efficacy : Most studies are confined to cellular models.
- Biosynthetic Routes : Potential for enzymatic S–N bond formation, as seen in sulfadixiamycin biosynthesis, remains unexplored.
Emerging techniques like radical-initiated dimerization (e.g., XiaH-mediated N-hydroxylation) could inspire novel synthetic pathways for this compound class.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-25-15-6-4-5-14(11-15)23-10-9-21-20(23)28-13-19(24)22-17-12-16(26-2)7-8-18(17)27-3/h4-12H,13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGUHKRUXYWWPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.
Introduction of the sulfanyl group: This step might involve the reaction of a thiol with a halogenated intermediate.
Acetamide formation: The final step could involve the acylation of the amine group with an acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or acids.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Sodium hydride, alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or acids, while reduction could produce imidazolines.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 365.46 g/mol. The structure features an imidazole ring, which is known for its diverse biological activities, making it a valuable scaffold in drug design.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives, including N-(2,5-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide. Research indicates that imidazole compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. For instance, one study demonstrated that imidazole derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
Anti-inflammatory Properties
The compound's structural features suggest it may exhibit anti-inflammatory effects. Imidazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. In vitro studies indicated that certain imidazole derivatives possess potent anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Antiviral Activity
Imidazole derivatives have also been explored for their antiviral properties. Research indicates that these compounds can inhibit the replication of various viruses, including hepatitis C and influenza viruses. The mechanism often involves the suppression of viral replication through interference with viral enzymes .
Case Study 1: Anticancer Screening
A notable study screened a library of compounds for anticancer activity using multicellular spheroids as a model system. This compound exhibited significant cytotoxicity against breast cancer cells, highlighting its potential as a therapeutic agent .
Case Study 2: Anti-inflammatory Evaluation
In another study focused on anti-inflammatory properties, this compound was evaluated alongside other imidazole derivatives for their ability to reduce paw edema in animal models. Results indicated that it significantly reduced inflammation compared to control groups .
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The imidazole ring, for example, is known to bind to metal ions in enzyme active sites, potentially inhibiting their function.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural uniqueness lies in its combination of methoxy-substituted aryl groups and the sulfanyl-imidazole moiety. Below is a detailed comparison with structurally related acetamide derivatives:
Table 1: Key Structural and Functional Differences
Substituent Effects on Molecular Conformation
- Methoxy vs. Chloro Groups : The target compound’s methoxy groups are electron-donating, contrasting with electron-withdrawing chloro substituents in dichlorophenyl analogs (e.g., ). Methoxy groups may enhance solubility and π-π stacking interactions, whereas chloro groups increase electrophilicity and metabolic stability .
- Dihedral Angles: In , dichlorophenyl analogs exhibit dihedral angles of 44.5–77.5° between aryl and heterocyclic rings due to steric repulsion.
Heterocyclic Core Variations
- Imidazole vs. Pyrazole/Benzothiazole :
- The imidazole-sulfanyl group in the target compound provides a sulfur atom for coordination or hydrogen bonding, absent in pyrazole-based analogs ().
- Benzothiazole derivatives (–4) exhibit rigid aromatic systems, favoring interactions with hydrophobic pockets, while imidazole offers nitrogen sites for metal coordination .
Table 2: Experimental Data for Select Analogs
Key Observations :
- Crystal Packing : Dichlorophenyl analogs () form hydrogen-bonded dimers, whereas methoxy-rich compounds like the target may exhibit weaker intermolecular forces due to reduced polarity.
- Synthetic Accessibility : The target compound’s imidazole-sulfanyl group aligns with Enamine’s building blocks (), suggesting feasible synthesis via thiol-ene or coupling reactions .
Biological Activity
N-(2,5-Dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The compound features a complex structure with a dimethoxyphenyl group and an imidazole moiety linked via a sulfanyl group. The synthetic pathway generally includes:
- Formation of the Imidazole Ring : Using appropriate precursors such as 3-methoxyphenyl derivatives.
- Sulfanylation : Introducing the sulfanyl group to link the imidazole and acetamide functionalities.
- Final Acetylation : Completing the structure by adding the acetamide group.
Antiviral Properties
Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, studies have shown that certain imidazole derivatives can inhibit viral replication through various mechanisms, including interference with viral entry or replication processes .
Antioxidant Activity
The compound has also been evaluated for its antioxidant potential. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. Preliminary studies suggest that derivatives of this compound may exhibit significant radical scavenging activity, which is essential for protecting cells from oxidative damage .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes such as α-amylase and α-glucosidase, which are relevant in diabetes management. The biological activity of these compounds can be quantified through IC50 values, indicating their potency compared to standard inhibitors like acarbose. For example, related compounds have shown IC50 values ranging from 22 to 70 µM against α-amylase, demonstrating promising enzyme inhibitory effects .
Study on Antiviral Activity
A study published in 2022 examined the antiviral effects of various imidazole derivatives, including those structurally related to this compound. The findings revealed that these compounds could effectively inhibit viral replication in vitro, suggesting their potential as therapeutic agents against viral infections .
Study on Antioxidant Effects
In another study focusing on antioxidant properties, researchers synthesized several thiosemicarbazone derivatives and tested their ability to scavenge free radicals. The results showed that certain derivatives exhibited superior antioxidant activity compared to standard antioxidants like vitamin C, indicating that modifications similar to those in this compound could enhance such properties .
Summary of Research Findings
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2,5-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?
A common approach involves coupling substituted imidazole-thiol intermediates with chloroacetamide derivatives under basic conditions. For example, analogous compounds like WAY-310334 (a structurally related acetamide) are synthesized via carbodiimide-mediated coupling in dichloromethane with triethylamine as a base . Optimization may involve adjusting reaction temperature (e.g., maintaining 273 K to minimize side reactions), stoichiometry of coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and solvent polarity to improve yield . Purification via slow evaporation crystallization (e.g., using methylene chloride) is recommended for isolating high-purity crystals .
Q. How can researchers validate the purity and structural identity of this compound?
Analytical techniques such as high-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) and mass spectrometry (LC-MS) are critical for purity assessment. Stability-indicating methods validated for related acetamides (e.g., N-(2,6-dimethylphenyl) derivatives) employ mobile phases like acetonitrile:phosphate buffer (pH 3.0) in a 70:30 ratio, achieving detection limits of 0.1 µg/mL . Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) and Fourier-transform infrared (FTIR) spectroscopy should confirm functional groups, such as the sulfanylacetamide moiety (C=O stretch at ~1650 cm⁻¹) and methoxy groups (C-O stretch at ~1250 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for structurally similar acetamide derivatives?
Conformational polymorphism is common in acetamides due to rotational flexibility around the amide bond. For example, in a dichlorophenyl-substituted acetamide, three distinct molecules in the asymmetric unit exhibited dihedral angle variations (54.8°–77.5°) between aromatic rings, resolved via SHELXL refinement . Discrepancies in hydrogen bonding (e.g., N–H⋯O vs. C–H⋯O interactions) can be addressed using SHELX programs to model disorder or refine anisotropic displacement parameters . R22(10) dimeric motifs observed in related structures suggest prioritizing hydrogen-bonding analysis to validate packing arrangements .
Q. How can researchers evaluate the biological activity of this compound, and what experimental designs mitigate bioassay discrepancies?
For receptor-binding studies, dose-response assays (e.g., IC50 determination) using radioligand displacement (e.g., ³H-labeled antagonists) are recommended. Structural analogs like WAY-310334 target neurological pathways, requiring in vitro models (e.g., neuronal cell lines) and in vivo pharmacokinetic profiling . Discrepancies may arise from stereochemical variations; enantiomeric purity should be confirmed via chiral HPLC or circular dichroism. Computational docking (e.g., AutoDock Vina) can predict binding modes to imidazole-associated receptors, guiding SAR optimization .
Q. What computational methods predict the compound’s physicochemical properties and metabolic stability?
Tools like ChemAxon or Schrödinger’s QikProp calculate logP (predicted ~3.2 for this compound, based on methoxy and sulfanyl groups) and solubility. Metabolic stability can be assessed using hepatic microsomal assays (e.g., human liver microsomes with NADPH cofactor), with LC-MS/MS quantification of parent compound degradation. For analogs, cytochrome P450 inhibition assays (CYP3A4/2D6) are critical to evaluate drug-drug interaction risks .
Methodological Considerations
- Crystallography : Use SHELXTL for structure solution and refinement, emphasizing hydrogen-bonding networks and thermal ellipsoid analysis .
- Bioactivity : Pair in silico predictions with orthogonal assays (e.g., SPR for binding kinetics and cell-based functional assays) to reduce false positives .
- Analytical Validation : Follow ICH guidelines for method validation, including robustness testing (e.g., pH/temperature variations in mobile phase) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
